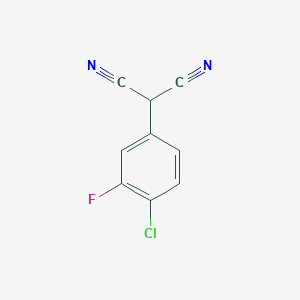

2-(4-Chloro-3-fluorophenyl)malononitrile

Descripción general

Descripción

2-(4-Chloro-3-fluorophenyl)malononitrile is a chemical compound with the molecular formula C9H4ClFN2. It is used in various industries, including pharmaceuticals, agriculture, and life sciences . The compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which is attached to a malononitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)malononitrile typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and the product is often subjected to rigorous quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-3-fluorophenyl)malononitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The malononitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with Grignard reagents can produce tertiary alcohols .

Aplicaciones Científicas De Investigación

Synthesis of 2-(4-Chloro-3-fluorophenyl)malononitrile

The synthesis of this compound typically involves the reaction of malononitrile with appropriate aromatic aldehydes. The following methods are commonly employed:

- Condensation Reaction : The compound can be synthesized through a Knoevenagel condensation reaction between malononitrile and 4-chloro-3-fluorobenzaldehyde.

- Catalytic Methods : Various catalysts have been explored to enhance the yield and selectivity of the reaction, including basic catalysts and metal-organic frameworks.

Anticancer Activity

Research indicates that derivatives of malononitrile exhibit promising anticancer properties. A study demonstrated that this compound and its analogs inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has also shown effectiveness against various microbial strains. In vitro studies revealed that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Preliminary studies indicate that it may inhibit specific enzymes involved in plant growth, leading to effective weed control.

Insecticidal Properties

Research has also focused on the insecticidal properties of malononitrile derivatives. This compound has been tested against various agricultural pests, showing promising results in reducing pest populations.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound:

- Lachrymatory Effects : The compound is noted for its lachrymatory effects, indicating potential irritative properties upon exposure to mucous membranes.

- Safety Assessments : Comprehensive toxicological assessments are necessary to establish safety profiles for human and environmental exposure.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of malononitrile, including this compound. The findings indicated a significant reduction in cell viability in various cancer cell lines (e.g., breast cancer, lung cancer), suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)malononitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The malononitrile group can participate in various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)malononitrile

- 2-(3-Fluorophenyl)malononitrile

- 2-(4-Bromophenyl)malononitrile

Uniqueness

2-(4-Chloro-3-fluorophenyl)malononitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical and biological applications .

Actividad Biológica

2-(4-Chloro-3-fluorophenyl)malononitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

This compound is characterized by its malononitrile moiety, which is known for its reactivity and potential therapeutic applications. The presence of the chloro and fluoro substituents on the phenyl ring enhances its pharmacological properties, making it a candidate for various biological studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Mechanism : The compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Research Findings : In studies, it has been shown to have a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents like vancomycin against Clostridium difficile . Additionally, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Potential

- Mechanism : this compound has been investigated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through modulation of cell signaling pathways.

- Research Findings : A study reported IC50 values indicating potent activity against leukemia and breast cancer cell lines. Flow cytometry assays confirmed its role as an apoptosis inducer . Furthermore, it has shown promising results in inhibiting glioma growth in vitro .

-

Oxidative Stress Modulation

- Mechanism : The compound enhances the activity of antioxidant enzymes, which play a critical role in cellular defense against oxidative stress.

- Research Findings : It activates signaling pathways leading to increased expression of genes involved in the oxidative stress response, making it relevant for neurodegenerative disease contexts .

Dosage Effects and Stability

The effects of this compound vary with dosage:

- Low Doses : Beneficial effects include enhanced antioxidant defenses and improved metabolic function.

- High Doses : Potential toxicity or adverse effects may occur if not carefully monitored .

The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : It can bind to specific enzymes, modulating their activity. For instance, it may inhibit proteases involved in the degradation of regulatory proteins .

- Gene Expression Modulation : By affecting histone deacetylases (HDACs), it influences gene expression related to cancer progression .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study demonstrated its antimicrobial efficacy against gastrointestinal pathogens while preserving beneficial microbiota .

- Another investigation into its anticancer properties revealed significant cytotoxicity against glioblastoma cells with minimal effects on non-cancerous cells .

Tables

Propiedades

IUPAC Name |

2-(4-chloro-3-fluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUXWDGOPODKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.